molecular formula C12H21NO4S B3223548 [(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid CAS No. 1219420-46-8

[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid

Cat. No. B3223548
CAS RN: 1219420-46-8
M. Wt: 275.37 g/mol
InChI Key: NAXNJQNTIIMDPA-UHFFFAOYSA-N
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Description

[(Tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid, also known as Boc-THTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of tetrahydrothiopyran, which is known to exhibit antimicrobial and anticancer properties. Boc-THTA has been synthesized and studied extensively for its potential use in drug development.

Mechanism of Action

The mechanism of action of [(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that [(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid exhibits selective toxicity towards cancer cells and has minimal toxicity towards normal cells. It has also been found to inhibit the growth of antibiotic-resistant bacteria.

Advantages and Limitations for Lab Experiments

[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid has several advantages for lab experiments, such as its ease of synthesis and its ability to selectively target cancer cells and bacteria. However, its limitations include its low solubility in water and its potential toxicity towards normal cells at high concentrations.

Future Directions

Future research on [(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid could focus on developing more efficient synthesis methods and improving its solubility in water. It could also explore its potential use in combination with other drugs for enhanced therapeutic effects. Furthermore, studies could investigate its mechanism of action in more detail to better understand its therapeutic potential.

Scientific Research Applications

[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and bacterial infections. It has been found to exhibit cytotoxic activity against cancer cells and inhibit the growth of bacteria.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(thian-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)8-4-6-18-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNJQNTIIMDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCSCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
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[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
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[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
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[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
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[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
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[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid

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